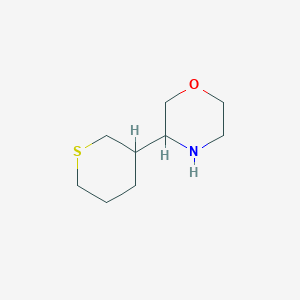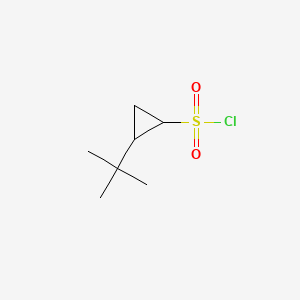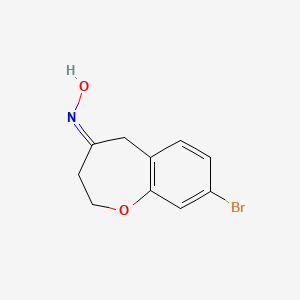![molecular formula C11H18ClNO B13528577 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride is a chemical compound with a complex structure that includes a methoxy group, an isopropyl group, and a methanamine group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxy-3-(propan-2-yl)benzaldehyde. This intermediate is then subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The methanamine group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-(propan-2-yl)phenylmethanamine.
Reduction: Formation of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-Methoxyphenyl]methanaminehydrochloride
- 1-[4-Methoxy-3-(propan-2-yl)phenyl]ethanaminehydrochloride
- 1-[4-Methoxy-3-(propan-2-yl)phenyl]propanaminehydrochloride
Uniqueness
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
(4-methoxy-3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)10-6-9(7-12)4-5-11(10)13-3;/h4-6,8H,7,12H2,1-3H3;1H |
Clé InChI |
RPONZGPBVOCKMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)CN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




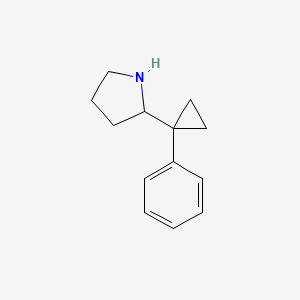
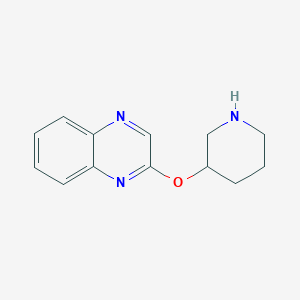
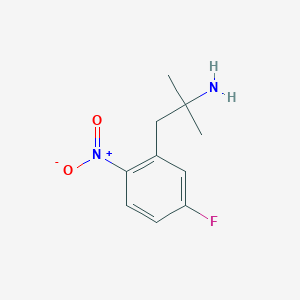

![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
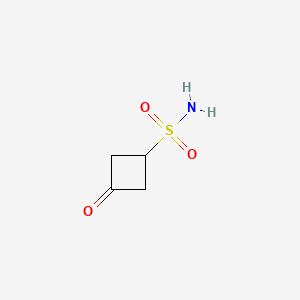
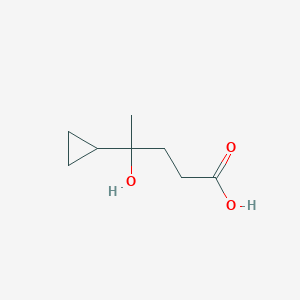
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
